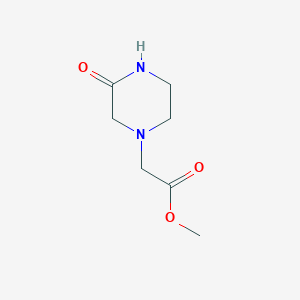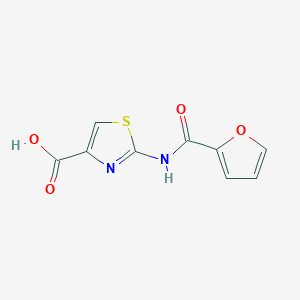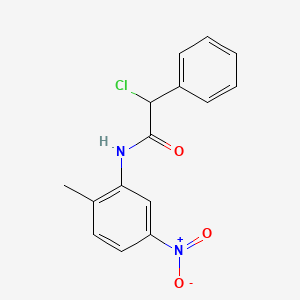
2-Chloro-N-(2-methyl-5-nitrophenyl)-2-phenylacetamide
Übersicht
Beschreibung
“2-Chloro-N-(2-methyl-5-nitrophenyl)-2-phenylacetamide” is a chemical compound that is available from various suppliers1. However, detailed information about its use and applications was not readily available in the search results.
Synthesis Analysis
While I couldn’t find specific information on the synthesis of “2-Chloro-N-(2-methyl-5-nitrophenyl)-2-phenylacetamide”, there was a related study on the synthesis of a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives2. This might suggest similar synthetic routes could be used, but without specific information, it’s hard to say for certain.
Molecular Structure Analysis
The molecular formula of “2-Chloro-N-(2-methyl-5-nitrophenyl)-2-phenylacetamide” is C9H9ClN2O33. However, the specific molecular structure or any analysis related to it was not found in the search results.
Chemical Reactions Analysis
Unfortunately, I couldn’t find specific information on the chemical reactions involving “2-Chloro-N-(2-methyl-5-nitrophenyl)-2-phenylacetamide”.Physical And Chemical Properties Analysis
The molecular weight of “2-Chloro-N-(2-methyl-5-nitrophenyl)-2-phenylacetamide” is 228.633. However, other physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
Research has explored the synthesis and chemical properties of chloro-N-phenylacetamide derivatives. Studies demonstrate various methods for synthesizing these compounds, examining their molecular conformations and supramolecular assembly. One notable study involves the base-induced transformation of chloro-nitrophenyl-thiadiazole in the presence of secondary amines, leading to the formation of indolium-2-thiolates through Smiles rearrangement, highlighting the compound's versatile reactivity in organic synthesis (Androsov, 2008).
Anticonvulsant Activity
Derivatives of chloro-N-phenylacetamide have been evaluated for their anticonvulsant properties. For instance, omega-(1H-imidazolyl)-N-phenylalkanoic acid amide derivatives, with modifications on the phenyl ring, exhibit significant anticonvulsant activity, indicating the potential therapeutic applications of these compounds (Aktürk et al., 2002).
Environmental Applications
Chloro-N-phenylacetamides have been investigated for environmental applications, particularly in the degradation of pollutants. The photoassisted Fenton reaction demonstrates the ability of these compounds to undergo complete oxidation in water, offering a method for the remediation of pesticide-contaminated water sources (Pignatello & Sun, 1995).
Crystal Structure Analysis
The study of chloro-N-phenylacetamide derivatives extends to crystallography to understand their molecular structures better. Analysis of halogenated N,2-diarylacetamides has provided insights into their molecular conformations and how they assemble into supramolecular structures, essential for designing materials with specific properties (Nayak et al., 2014).
Anticancer Research
Certain derivatives of chloro-N-phenylacetamide have been synthesized and tested for their anticancer activity, showcasing the potential of these compounds in medical research. Studies involve the synthesis of complex molecules aiming at inhibiting specific proteins involved in cancer progression, indicating the role of these compounds in developing new therapeutic agents (Panchal et al., 2020).
Safety And Hazards
A Material Safety Data Sheet (MSDS) for “2-Chloro-N-(2-methyl-5-nitrophenyl)-2-phenylacetamide” is available4, which would provide information on its safety and hazards. However, the specific details from the MSDS were not available in the search results.
Zukünftige Richtungen
Unfortunately, I couldn’t find any information on the future directions of research or applications for “2-Chloro-N-(2-methyl-5-nitrophenyl)-2-phenylacetamide”.
Please note that this information is based on the search results I found and may not be comprehensive or completely accurate. For detailed and reliable information, especially regarding safety and hazards, please refer to the relevant Material Safety Data Sheets (MSDS) or consult with a chemical expert or a relevant professional.
Eigenschaften
IUPAC Name |
2-chloro-N-(2-methyl-5-nitrophenyl)-2-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c1-10-7-8-12(18(20)21)9-13(10)17-15(19)14(16)11-5-3-2-4-6-11/h2-9,14H,1H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RERROMZVNQOYON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(C2=CC=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(2-methyl-5-nitrophenyl)-2-phenylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



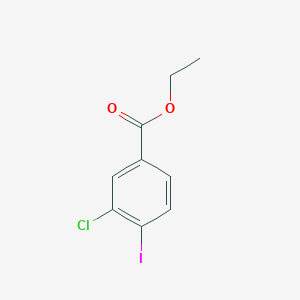
![2-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]pyridin-3-amine](/img/structure/B1385994.png)
![2-[(3-Amino-2-pyridinyl)(methyl)amino]-1-ethanol](/img/structure/B1385995.png)
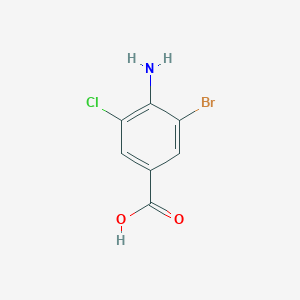
![3-(4-fluorophenyl)-5H,6H,7H,8H,9H-imidazo[1,5-a]azepine-1-carboxylic acid](/img/structure/B1385997.png)
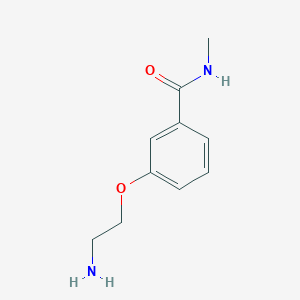

![8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1386003.png)
![3-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}benzoic acid](/img/structure/B1386006.png)


![[5-(2-Furyl)isoxazol-3-yl]acetic acid](/img/structure/B1386012.png)
